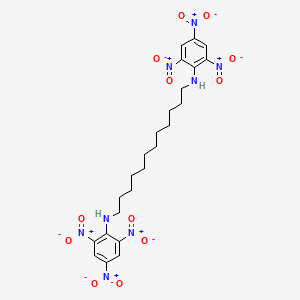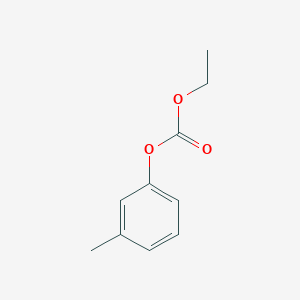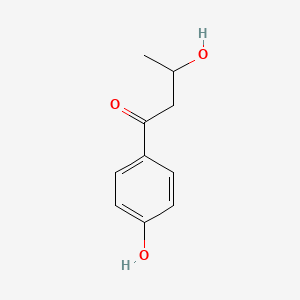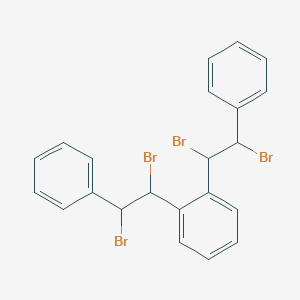
N,N'-Dodecamethylenebis(2,4,6-trintroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dodecamethylenebis(2,4,6-trintroaniline): is a chemical compound with the molecular formula C24H30N8O12 and a molecular weight of 622.54 g/mol It is characterized by the presence of two 2,4,6-trinitroaniline groups connected by a dodecamethylene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) typically involves the reaction of 1,12-dodecanediamine with 2,4,6-trinitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dodecamethylenebis(2,4,6-trintroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Diamines formed by the reduction of nitro groups.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
N,N’-Dodecamethylenebis(2,4,6-trintroaniline) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and explosives.
Mechanism of Action
The mechanism of action of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2,4,6-Trinitroaniline: A related compound with similar nitro groups but lacking the dodecamethylene chain.
N-DECYL-2,4,6-TRINITROANILINE: Another compound with a different alkyl chain length.
N-(4-ACETYLPHENYL)-2,4,6-TRINITROANILINE: A compound with an acetyl group attached to the phenyl ring.
Uniqueness: N,N’-Dodecamethylenebis(2,4,6-trintroaniline) is unique due to its dodecamethylene chain, which imparts distinct chemical and physical properties.
Properties
CAS No. |
159064-90-1 |
|---|---|
Molecular Formula |
C24H30N8O12 |
Molecular Weight |
622.5 g/mol |
IUPAC Name |
N,N'-bis(2,4,6-trinitrophenyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C24H30N8O12/c33-27(34)17-13-19(29(37)38)23(20(14-17)30(39)40)25-11-9-7-5-3-1-2-4-6-8-10-12-26-24-21(31(41)42)15-18(28(35)36)16-22(24)32(43)44/h13-16,25-26H,1-12H2 |
InChI Key |
KFMRFELXXIUIMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)







![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)



![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
